molecular formula C20H28N2O3S B5964239 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol

2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol

Cat. No.: B5964239
M. Wt: 376.5 g/mol
InChI Key: UGYSAZQXOLLPDN-UHFFFAOYSA-N
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Description

2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound with a unique structure that includes a piperazine ring, a thiophene group, and a hydroxyethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction using thiophene-3-carboxaldehyde.

    Attachment of the Hydroxyethoxyphenyl Moiety: This step involves the reaction of 3-(2-hydroxyethoxy)benzyl chloride with the piperazine derivative.

    Final Coupling: The final step is the coupling of the intermediate compounds to form the target molecule under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the piperazine ring or the thiophene group, leading to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated derivatives of the piperazine ring or thiophene group.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be used as a probe to study the interactions of piperazine derivatives with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.

Medicine

In medicinal chemistry, 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol may be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific receptors. The thiophene group and hydroxyethoxyphenyl moiety may contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol
  • 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(furan-3-ylmethyl)piperazin-2-yl]ethanol
  • 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(benzyl)piperazin-2-yl]ethanol

Uniqueness

The uniqueness of 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol lies in its specific combination of functional groups. The presence of both the thiophene group and the hydroxyethoxyphenyl moiety provides distinct chemical and biological properties that differentiate it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c23-8-4-19-15-21(6-7-22(19)14-18-5-11-26-16-18)13-17-2-1-3-20(12-17)25-10-9-24/h1-3,5,11-12,16,19,23-24H,4,6-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYSAZQXOLLPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC(=CC=C2)OCCO)CCO)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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